6-(3,5-dimethylphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
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Overview
Description
6-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with phenyl and dimethylphenyl groups. Pyrrolopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 6-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with 1,3-diketones can lead to the formation of pyrrolo[3,4-d]pyrimidine derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used. For example, the reaction with 1,3-diketones predominantly forms pyrimido[4’,5’:3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-diones .
Scientific Research Applications
6-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE has been studied for its potential applications in various fields. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, pyrrolopyrimidine derivatives have shown promise as inhibitors of enzymes like CDK2, making them potential candidates for cancer therapy . Additionally, these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. For example, pyrazolo[3,4-d]pyrimidines have been shown to exhibit potent cytotoxic activities against various cancer cell lines . The unique substitution pattern of 6-(3,5-DIMETHYLPHENYL)-1,3-DIMETHYL-5-PHENYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE contributes to its distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C22H21N3O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
6-(3,5-dimethylphenyl)-1,3-dimethyl-5-phenylpyrrolo[3,4-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H21N3O2/c1-14-10-15(2)12-17(11-14)25-13-18-19(20(25)16-8-6-5-7-9-16)21(26)24(4)22(27)23(18)3/h5-13H,1-4H3 |
InChI Key |
GCFNWYHFBRORCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C3C(=C2C4=CC=CC=C4)C(=O)N(C(=O)N3C)C)C |
Origin of Product |
United States |
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